Diethyl propylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKOPXSCCGLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172161 | |
| Record name | Diethyl propanephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18812-51-6 | |
| Record name | Diethyl propylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18812-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl propanephosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl propanephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-propyl-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl (1-propyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethyl Propylphosphonate and Analogues
Arbuzov Reaction Approaches
The Michaelis-Arbuzov reaction stands as a cornerstone for the synthesis of phosphonates, including diethyl propylphosphonate. researchgate.net This method generally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov
Reaction of Triethyl Phosphite with Propyl Halides
The primary route to this compound via the Arbuzov reaction involves the nucleophilic attack of triethyl phosphite on a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation, typically by the displaced halide ion, to yield the final this compound product and a volatile ethyl halide. researchgate.netnih.gov
Initial studies on the reaction between triethyl phosphite and 1-bromopropane revealed the formation of not only the desired this compound but also side products like diethyl ethylphosphonate and triethyl phosphate (B84403). researchgate.net The formation of diethyl ethylphosphonate is attributed to a secondary reaction with bromoethane, which is liberated during the primary reaction. researchgate.net
Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)
Optimizing the conditions for the Arbuzov reaction is crucial to maximize the yield of this compound and minimize the formation of byproducts.
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 70 °C to 150 °C. researchgate.netsmolecule.com One study noted that conducting the reaction of triethyl phosphite with 1-bromopropane between 70 °C and 90 °C led to a mixture of products. researchgate.net Another approach involved heating a mixture of diethyl phosphonate (B1237965), sodium hydride, and 1-bromopropane in anhydrous tetrahydrofuran (B95107) (THF) under reflux for four days. researchgate.net
Solvents: The choice of solvent can significantly impact the reaction. Anhydrous solvents like tetrahydrofuran (THF) are commonly used, particularly when employing a strong base like sodium hydride. researchgate.net In some instances, the reaction can be performed neat, without a solvent. The use of polar aprotic solvents such as DMF or DMSO can improve the solubility of phosphonates. smolecule.com Mixed solvent systems, like THF/toluene, can offer a balance between reactivity and stability. smolecule.com
Catalysts: While the traditional Arbuzov reaction is often performed thermally, catalysts can be employed to facilitate the reaction under milder conditions. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to accelerate Arbuzov reactions. smolecule.com For instance, zinc iodide has been used to catalyze the reaction between benzylic or allylic alcohols and triethyl phosphite. researchgate.net Recent advancements have also explored the use of photoredox catalysis for radical Arbuzov reactions at room temperature. smolecule.com
| Parameter | Condition | Observation |
| Reactants | Triethyl phosphite and 1-bromopropane | Formation of this compound along with byproducts. researchgate.net |
| Temperature | 70 °C - 90 °C | Resulted in a mixture of products including the desired phosphonate. researchgate.net |
| Solvent | Anhydrous THF | Used with NaH as a base for the reaction of diethyl phosphonate. researchgate.net |
| Catalyst | Zinc Iodide (ZnI₂) | Effective for the reaction of allylic alcohols with triethyl phosphite. researchgate.net |
Alternative Synthetic Pathways
Beyond the classic Arbuzov reaction, other synthetic routes have been developed for the preparation of this compound and its analogs.
Reaction of Ethanol (B145695) and Triethylphosphine (B1216732) Chloride
An alternative method for preparing this compound involves the reaction of ethanol with triethylphosphine chloride. chembk.comchembk.com This process offers a different starting point from the typical alkyl halide and phosphite combination.
Phosphorylation Reactions
Phosphorylation reactions provide another avenue for the synthesis of phosphonates. These can involve the direct phosphorylation of a C-H bond. For example, electrochemical phosphorylation of aromatic compounds with diethyl phosphonate has been reported. mdpi.com Another approach is the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides. organic-chemistry.org
Esterification Methods
Esterification methods can also be employed to produce phosphonate esters. One such method is the direct esterification of monoalkylphosphates in the presence of an ionic liquid catalyst like [bmim][BF₄]. nih.gov This can be followed by an alkylating esterification to convert dialkylphosphates to trialkylphosphates using an alkyl halide and a base. nih.gov Additionally, symmetrical diethyl [2,3-bis(acyloxy)propyl]phosphonates have been synthesized through the direct acylation of the hydroxyl groups of a diol with a carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). arkat-usa.org
| Method | Reactants | Reagents/Conditions | Product |
| Arbuzov Reaction | Triethyl phosphite, 1-Bromopropane | 70-90°C | This compound researchgate.net |
| Michaelis-Becker Reaction | Diethyl phosphonate, 1-Bromopropane | NaH, Anhydrous THF, Reflux | This compound researchgate.net |
| From Alcohol | Ethanol, Triethylphosphine chloride | - | This compound chembk.comchembk.com |
| Esterification | Monoalkylphosphate, Ethanol | [bmim][BF₄], MW irradiation | Dialkylphosphate nih.gov |
Synthesis from Diethyl Phosphonate and 1-Bromopropane
A common and effective laboratory-scale synthesis of this compound involves the reaction of diethyl phosphonate with 1-bromopropane. researchgate.net This method is a variation of the Michaelis-Becker reaction. In a typical procedure, sodium hydride (NaH) is used as a base to deprotonate diethyl phosphonate, forming a reactive sodium salt. researchgate.net This intermediate nucleophile then undergoes an alkylation reaction with 1-bromopropane.
The reaction is generally carried out in an anhydrous solvent, such as tetrahydrofuran (THF), to prevent quenching of the reactive intermediates by water. researchgate.net A solution of dry diethyl phosphonate is added to a suspension of sodium hydride in THF, and the mixture is stirred to ensure complete formation of the phosphonate anion. researchgate.net Subsequently, a solution of 1-bromopropane in THF is added dropwise. researchgate.net To drive the reaction to completion, the mixture is heated under reflux for an extended period, which can be as long as four days. researchgate.net After the reaction, the mixture is carefully quenched with water and the product is extracted with an organic solvent like diethyl ether. researchgate.net The final product is purified by distillation under reduced pressure, yielding this compound with a reported yield of 81%. researchgate.net
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Key Condition | Yield | Source |
|---|---|---|---|---|---|---|
| Diethyl phosphonate | 1-Bromopropane | Sodium Hydride (NaH) | Anhydrous THF | Heated under reflux for 4 days | 81% | researchgate.net |
Green Chemistry Approaches in DEPP Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to phosphonate synthesis. rsc.orgijnc.ir These principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. rsc.org
Several greener strategies are being explored for phosphonate synthesis:
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgijnc.ir This technique has been successfully applied to Michaelis-Arbuzov reactions. google.com
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification processes. rsc.org
Biocatalysis: The use of enzymes or whole organisms as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. ijnc.irpsu.edu For example, the cyanobacterium Arthrospira maxima has been used for the enantioselective bioreduction of diethyl (S)-2-oxopropylphosphonate, achieving a 20% yield with an exceptional 99% enantiomeric excess. psu.edu Similarly, strains of Rhodotorula rubra and Geotrichum candidum have proven effective in producing diethyl 2-hydroxypropylphosphonate with high optical purity and good yields. rsc.org
Room-Temperature Reactions: Developing synthetic routes that proceed at ambient temperature can significantly reduce energy consumption. A Wolff-Kishner-like reductive deoxygenation of acyl phosphonates has been developed as a room-temperature alternative to the high-temperature Arbuzov reaction for creating alkyl phosphonates. nih.gov Good yields were obtained using potassium tert-butoxide in a tetrahydrofuran/tert-butanol solvent mixture. nih.gov
Large-Scale and Industrial Production Considerations
For the large-scale industrial production of phosphonates like DEPP and its analogues, process safety, efficiency, and cost are paramount. One patented process for the synthesis of the closely related diethyl ethylphosphonate involves the catalytic rearrangement of triethyl phosphite at an elevated temperature of 175°C to 185°C. google.comwipo.int
Key considerations in this industrial process include:
Use of a "Heel": The reaction begins with a "heel," or an initial amount of the final product (diethyl ethylphosphonate), in the reactor. google.com This helps to moderate the reaction and maintain a stable temperature.
Controlled Reagent Addition: The triethyl phosphite reactant is added at a slow, controlled rate to maintain the high reaction temperature and prevent runaway reactions. google.comwipo.int
Catalyst: An alkylating agent, such as ethyl iodide, is used as a catalyst to promote the rearrangement. google.comwipo.int
Continuous Processing: Modern industrial synthesis is moving towards continuous flow reactors. google.com These systems allow for better control over reaction parameters, improved safety, and more efficient production compared to traditional batch processing. google.com In such a system, the reaction mixture is heated above the boiling point of the ethyl halide byproduct, which is continuously removed by distillation to prevent side reactions. google.com
Synthesis of this compound Analogues
The synthetic methods used for DEPP can be adapted to produce a range of analogues with different alkyl groups attached to the phosphorus atom.
Diethyl methylphosphonate (B1257008) is commonly prepared via the Michaelis-Arbuzov reaction. One method involves refluxing triethyl phosphite with methyl iodide. orgsyn.org A challenge with this specific synthesis is the difficulty in separating the desired product from a small amount of diethyl ethylphosphonate, which forms as a byproduct from the interaction of the phosphite with the ethyl iodide liberated during the reaction. orgsyn.org An alternative synthetic route involves the reaction of diethyl phosphite with methyl chloride gas in the presence of an acid-binding agent. google.com
The synthesis of diethyl ethylphosphonate is also achieved through the Michaelis-Arbuzov reaction. A straightforward laboratory preparation involves refluxing triethyl phosphite with ethyl iodide for several hours, which can produce the product in high yield (98.5%). orgsyn.org For industrial-scale production, a more controlled process involving the catalytic rearrangement of triethyl phosphite at high temperatures is preferred, as it offers better safety and process control. google.comwipo.int
The synthesis of diethyl isopropylphosphonate can be achieved through several routes. One reported method involves the methylation of the carbanion of diethyl ethylphosphonate. researchgate.net Another approach is a modification of the Arbusov rearrangement where diisopropylethyl phosphite is reacted with methyl iodide.
Table 2: Synthesis of this compound Analogues
| Compound | Starting Materials | Reaction Type | Key Findings | Source |
|---|---|---|---|---|
| Diethyl Methylphosphonate | Triethyl phosphite + Methyl iodide | Michaelis-Arbuzov | Difficult to purify from diethyl ethylphosphonate byproduct. | orgsyn.org |
| Diethyl Ethylphosphonate | Triethyl phosphite + Ethyl iodide | Michaelis-Arbuzov | High yield (98.5%) on a lab scale. An industrial process uses catalytic rearrangement for better control. | google.comorgsyn.org |
| Diethyl Isopropylphosphonate | Diisopropylethyl phosphite + Methyl iodide | Michaelis-Arbuzov | Yield of 56% reported under optimized conditions. |
Compound Index
Diethyl Haloalkylphosphonates via Microwave-Accelerated Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction stands as a cornerstone for forming carbon-phosphorus bonds. mdpi.com A significant advancement in this area is the use of microwave irradiation to accelerate the synthesis of diethyl haloalkylphosphonates. This method offers an efficient and environmentally friendly alternative to conventional heating, often proceeding without a solvent and with equimolar amounts of starting materials, leading to high yields of pure products. rsc.org
The reaction typically involves the treatment of a trialkyl phosphite with a haloalkane. mdpi.com Microwave assistance has been shown to selectively promote the reaction of the first halogen atom in dihaloalkanes, while the subsequent reaction of the halogen in the resulting haloalkylphosphonate is less sensitive to this form of energy. google.com This selectivity is crucial for minimizing the formation of bisphosphonate byproducts. google.com For instance, the reaction of triisopropyl phosphite with diiodomethane (B129776) under microwave irradiation at 90°C yields diisopropyl iodomethylphosphonate. rsc.org Similarly, diethyl 2-chloroethylphosphonate can be synthesized from the corresponding starting materials. rsc.org
This microwave-assisted approach is particularly beneficial for producing key intermediates for various applications. rsc.org The process has been optimized for both batch and continuous flow reactors, highlighting its scalability and industrial relevance. mdpi.comrsc.org
Table 1: Examples of Microwave-Assisted Michaelis-Arbuzov Reactions
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| Triisopropyl phosphite | Diiodomethane | Diisopropyl iodomethylphosphonate | 90°C, 200 min, 50W | 80% | rsc.org |
| Triethyl phosphite | 1,2-dichloroethane | Diethyl 2-chloroethylphosphonate | Not specified | 62% | rsc.org |
| Triisopropyl phosphite | 2,2'-Dichlorodiethyl ether | Diisopropyl 2-(2-chloroethoxy)ethylphosphonate | 190°C, 160 min, 300W | >85% | rsc.org |
Aminated (Cyclopropylmethyl)Phosphonates
A novel class of aminated (cyclopropylmethyl)phosphonates has been synthesized, demonstrating the versatility of phosphonate chemistry in creating compounds with potential biological relevance. scirp.orgscirp.org The synthesis commences with diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate, which is prepared from diethyl (5-chloropent-1-yn-1-yl)phosphonate through a zirconacycle intermediate. scirp.orgscirp.org
The key step involves the amination of the chlorinated cyclopropylphosphonate with various amines in the presence of Hünig's base (diisopropylethylamine, DIPEA). scirp.org This reaction is typically carried out as a solvent-free process at elevated temperatures, yielding the desired aminated products in good yields. scirp.orgscirp.org For example, reacting the chlorinated precursor with amylamine (B85964) at 70°C for 48 hours produces diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate. scirp.orgscirp.org
Table 2: Synthesis of Aminated (Cyclopropylmethyl)Phosphonates
| Amine | Product | Yield | Reference |
| Amylamine | Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl) phosphonate | 73% | scirp.orgscirp.org |
| Various amines | Aminated (cyclopropylmethyl)phosphonates | 68% - 73% | scirp.org |
Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates
The synthesis of phosphonylated 1,2,3-triazolenaphthalimide conjugates involves a multi-step process that combines the structural features of naphthalimides, triazoles, and phosphonates. mdpi.comnih.gov These hybrid molecules are designed as analogues of biologically active compounds like amonafide. mdpi.comnih.gov
The synthetic route often employs 1,3-dipolar cycloaddition reactions between azide-containing alkylphosphonates and propargylated naphthalimides. researchgate.net This "click chemistry" approach provides a highly efficient and regioselective method for constructing the 1,2,3-triazole ring system. The requisite azidealkylphosphonates can be prepared through various phosphonylation techniques, including the Michaelis-Arbuzov reaction. researchgate.net
A series of these conjugates, specifically diethyl {4-[(5-substituted-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates, have been synthesized and characterized. mdpi.com For instance, diethyl {4-[1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}methylphosphonate was obtained in an 81% yield. mdpi.com
Table 3: Examples of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates
| Compound | Yield | Reference |
| Diethyl {4-[1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}methylphosphonate | 81% | mdpi.com |
| Diethyl 2-{4-[(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate | 79% | mdpi.com |
| Diethyl 3-{4-[(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}-2-hydroxypropylphosphonate | 90% | mdpi.com |
Diethyl (3,3,3-trifluoro-2-arylpropyl)phosphonates
The synthesis of diethyl (3,3,3-trifluoro-2-arylpropyl)phosphonates introduces a trifluoromethyl group into the phosphonate structure, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. While the specific synthesis of these compounds is not detailed in the provided context, the synthesis of structurally related phosphonates provides insights into potential synthetic routes.
For example, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates involves the reduction of iminophosphonates. mdpi.com Another approach for creating functionalized phosphonates is the chemoselective activation of diethyl phosphonates with triflic anhydride, allowing for subsequent substitution with a variety of nucleophiles. d-nb.inforesearchgate.net This method facilitates the modular preparation of diverse phosphonylated derivatives. d-nb.inforesearchgate.net
Furthermore, the synthesis of phosphonates linked to heterocyclic systems, such as pyranoquinolinylphosphonate, has been achieved through the reaction of enaminones with diethyl phosphite. mdpi.com These examples showcase the broad range of synthetic transformations available for the preparation of complex phosphonate analogues, which could be adapted for the synthesis of diethyl (3,3,3-trifluoro-2-arylpropyl)phosphonates.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of diethyl propylphosphonate. By analyzing the interactions of atomic nuclei in a magnetic field, ¹H, ¹³C, and ³¹P NMR provide a comprehensive map of the molecule.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The ethyl groups' methylene (B1212753) protons (-OCH₂CH₃) typically appear as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons (-OCH₂CH₃) present as a triplet. The protons of the propyl group attached directly to the phosphorus atom also show characteristic splitting patterns. The α-methylene protons (-P-CH₂CH₂CH₃) are coupled to the adjacent methylene protons and the phosphorus atom, resulting in a complex multiplet. The β-methylene protons (-P-CH₂CH₂CH₃) appear as a multiplet, and the terminal methyl protons (-P-CH₂CH₂CH₃) show up as a triplet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| -P-CH₂- | 1.60-1.80 | m | |
| -CH₂-CH₃ (propyl) | 1.45-1.60 | m | |
| -CH₃ (propyl) | 0.95 | t | J = 7.4 |
| -O-CH₂- | 3.95-4.15 | m | |
| -O-CH₂-CH₃ | 1.30 | t | J = 7.1 |
¹³C NMR Spectroscopic Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives a distinct signal. The carbon atoms in the ethyl and propyl groups exhibit characteristic chemical shifts, and the carbon atoms closer to the electronegative oxygen and phosphorus atoms are shifted further downfield. arkat-usa.org The carbon directly bonded to the phosphorus atom (P-CH₂) shows a doublet due to coupling with the phosphorus nucleus. rsc.org Similarly, the carbons of the ethoxy groups also exhibit coupling to the phosphorus atom. arkat-usa.orgrsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm | Coupling to ³¹P (J) Hz |
|---|---|---|
| -P-CH₂- | 26.1 | d, J = 147.0 |
| -CH₂-CH₃ (propyl) | 16.9 | d, J = 5.0 |
| -CH₃ (propyl) | 15.8 | s |
| -O-CH₂- | 61.7 | d, J = 7.0 |
| -O-CH₂-CH₃ | 16.1 | d, J = 6.0 |
³¹P NMR Spectroscopic Studies
Phosphorus-31 NMR (³¹P NMR) is a particularly powerful tool for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. huji.ac.il The chemical shift of this signal is characteristic of a phosphonate (B1237965) ester. nih.gov In proton-coupled ³¹P NMR spectra, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbon atoms of the propyl and ethyl groups. However, spectra are often acquired with proton decoupling, resulting in a sharp singlet. The typical chemical shift range for phosphonate esters is around δ 20–30 ppm.
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
|---|---|
| ³¹P | ~25.55 |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The most prominent and diagnostic absorption is the strong P=O (phosphoryl) stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. researchgate.net The P-O-C linkages give rise to characteristic stretching vibrations in the 1000-1200 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations of the alkyl groups are observed in their expected regions of 2800-3000 cm⁻¹ and below 1500 cm⁻¹, respectively. nist.gov
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| P=O stretch | ~1250 | Strong |
| P-O-C stretch | ~1050 | Strong |
| C-H stretch (alkyl) | 2800-3000 | Medium-Strong |
| C-H bend (alkyl) | <1500 | Medium |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ may be observed, though it can be of low abundance due to the molecule's propensity to fragment.
Gas Chromatography-Mass Spectrometry (GC/MS)
When coupled with gas chromatography (GC), mass spectrometry becomes a powerful tool for separating and identifying components in a mixture. In the GC/MS analysis of this compound, the compound is first separated from other substances based on its volatility and interaction with the GC column. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a characteristic pattern of fragment ions. Common fragmentation pathways for alkyl phosphonates include cleavage of the C-O bonds of the ester groups and alpha-cleavage adjacent to the phosphorus atom. libretexts.org This technique is highly sensitive and can be used for trace-level detection and quantification. mdpi.com
Table 5: Common Mass Fragments for this compound in GC/MS
| m/z | Fragment Ion |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₂H₄]⁺ |
| 137 | [M - C₃H₇]⁺ |
| 125 | [M - C₂H₅O - H]⁺ |
| 97 | [(HO)₂P=O]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS-MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the identification and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The process involves introducing a sample into an LC system, where this compound is separated from other components in the matrix. The eluent from the LC column is then directed into a mass spectrometer.
Inside the mass spectrometer, the molecules are ionized, typically using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. For phosphonates, ESI in negative ion mode is common. nih.gov The resulting ions are then subjected to two stages of mass analysis (MS/MS). In the first stage, a specific precursor ion corresponding to the parent molecule is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and significantly reduces background noise, allowing for very low detection limits. unipd.it For instance, a rapid LC-MS/MS method was developed to quantify six dialkyl phosphates (DAPs), including the related compound diethyl phosphate (B84403) (DEP), in hair samples, demonstrating the feasibility of measuring low levels of these compounds in complex biological matrices. nih.gov
The development of advanced LC-MS/MS methods has been crucial in complex scenarios, such as differentiating multiple phosphonates in a single commingled sample, achieving detection limits below 1 part per million (ppm) for each component. onepetro.org
Table 1: Typical Parameters for LC-MS/MS Analysis of Phosphonates
| Parameter | Description | Source |
| Chromatography | Waters Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) | unipd.it |
| Mobile Phase | Gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. sielc.comwiley.com | sielc.comwiley.com |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. A flow rate of 0.4 mL/min has been reported. unipd.it | unipd.it |
| Ionization Source | Electrospray Ionization (ESI), operated in positive or negative mode. nih.govunipd.it | nih.govunipd.it |
| MS Detection | Triple Quadrupole (QqQ) or Ion Trap Mass Spectrometer. onepetro.orgwiley.commdpi.com | onepetro.orgwiley.commdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. unipd.itmdpi.com | unipd.itmdpi.com |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental in determining the purity and concentration of this compound. Both gas and liquid chromatography are widely used, each offering distinct advantages.
Gas Chromatography (GC)
Gas Chromatography is a standard method for the analysis of volatile and thermally stable compounds like this compound. It is frequently employed for purity assessment. thermofisher.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase.
The purity of diethyl 1-propylphosphonate can be assayed by GC, with typical purity levels specified as ≥96.0%. thermofisher.com For standardized identification across different laboratories, GC retention indices (GC(RI)) are often calculated. This system helps in the reliable identification of compounds based on their elution time relative to a series of standards. opcw.org The separated components are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for definitive identification.
Table 2: General Parameters for Gas Chromatography Analysis
| Parameter | Description | Source |
| Column Type | Capillary column with a suitable stationary phase. Polydiethylene glycol succinate (B1194679) has been used for related phosphonates. oup.com | oup.com |
| Carrier Gas | Inert gas such as Helium, Nitrogen, or Hydrogen. oup.com | oup.com |
| Injection Mode | Split/Splitless injection. | |
| Temperature Program | An oven temperature gradient is used to ensure efficient separation of compounds with different boiling points. | |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, suitable for both purity assessment and quantification. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte.
Reverse-phase (RP) HPLC is a common mode used for this purpose. A method for the closely related dimethyl propylphosphonate utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry compatibility, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com
Furthermore, HPLC with a chiral stationary phase is a specialized application used to separate enantiomers (stereoisomers that are mirror images of each other). This is particularly important in pharmaceutical and biological contexts where different enantiomers may have different activities. Chiral HPLC has been successfully used to determine the enantiomeric ratios of related propylphosphonate derivatives. semanticscholar.orgwiley-vch.de
Table 3: Exemplary HPLC Methods for Propylphosphonate Analysis
| Parameter | Reverse-Phase HPLC | Chiral HPLC | Source |
| Application | Purity assessment, Quantification | Enantiomeric separation, Enantiomeric excess (% ee) determination | sielc.comsemanticscholar.orgwiley-vch.de |
| Column | Newcrom R1 | DAICEL CHIRALCEL AD-H | sielc.comwiley-vch.de |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | n-Hexane / isopropanol (B130326) (90:10) | sielc.comwiley-vch.de |
| Flow Rate | - | 1.0 mL/min | wiley-vch.de |
| Detector | UV (e.g., at 254 nm), Refractive Index (RI), or Mass Spectrometer (MS) | UV (at 254 nm) | wiley-vch.de |
Advanced Analytical Methodologies for Phosphonate Detection and Quantification
Beyond standard chromatographic techniques, several advanced methodologies have been developed for the highly sensitive and specific detection of phosphonates, including this compound.
Chemical Derivatization for Enhanced LC-MS/MS Sensitivity : For trace-level analysis, the sensitivity of LC-ESI-MS/MS can be significantly improved through chemical derivatization. One study demonstrated that derivatizing organophosphorus acids with a cationic reagent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), increased the limits of identification by one to over two orders of magnitude. mdpi.com This approach converts the typically poorly ionizing acids into permanently charged derivatives that show a much stronger signal in the mass spectrometer. mdpi.com
Ion Chromatography (IC) Coupled with Mass Spectrometry : For samples containing high concentrations of interfering ions, such as environmental water or industrial brines, Ion Chromatography (IC) is a powerful separation technique. onepetro.orgtandfonline.com IC can effectively separate phosphonate ions from high-salinity matrices. onepetro.org When coupled with a mass spectrometer (IC-MS or IC-MS/MS), it allows for highly specific and sensitive quantification. onepetro.org Coupling IC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another advanced approach, where detection of phosphorus is achieved via the molecular ion ⁴⁷PO⁺, offering excellent sensitivity and limits of detection below 0.1 µg/L for individual phosphonates. tandfonline.com
Hydrophilic Interaction Chromatography (HILIC) : HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds like phosphonates, which may have poor retention in traditional reverse-phase chromatography. wiley.com HILIC columns are used with mobile phases rich in organic solvents, facilitating the separation of polar analytes. Coupling HILIC with mass spectrometry (HILIC-MS) provides a robust method for identifying both known and unknown phosphonates, although matrix effects from cations like calcium and magnesium can be a challenge, sometimes requiring sample cleanup with cation exchange resins. wiley.com
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, ³¹P NMR spectroscopy is a uniquely powerful tool for the analysis of phosphonates. researchgate.net It provides both qualitative and quantitative information. The chemical shifts in ³¹P NMR are highly sensitive to the chemical environment of the phosphorus atom, allowing for the clear identification and differentiation of various phosphorus-containing species, including phosphonates and their impurities. researchgate.net ³¹P NMR can be used as a reliable method for purity assessment and for determining the concentration of phosphonates, sometimes through a simple single-point calibration. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Diethyl Propylphosphonate
Oxidation Reactions and Product Formation (e.g., Phosphonic Acids)
Diethyl propylphosphonate can be oxidized to form phosphonic acids. smolecule.com Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), are typically employed for this transformation. smolecule.com The oxidation process elevates the oxidation state of the phosphorus atom.
Reduction Reactions and Product Formation (e.g., Phosphine (B1218219) Derivatives)
The reduction of this compound can yield phosphine derivatives. smolecule.com This conversion is typically achieved using potent reducing agents like lithium aluminum hydride. smolecule.comvulcanchem.com
Nucleophilic Substitution Reactions
The phosphorus center in this compound is susceptible to nucleophilic attack, leading to substitution reactions. evitachem.com These reactions can proceed through either a concerted or a stepwise mechanism, often involving a trigonal bipyramidal intermediate. sapub.org
Replacement of Ethoxy Groups with Amines or Alcohols
The ethoxy groups of this compound can be displaced by various nucleophiles, including amines and alcohols. smolecule.comevitachem.com This type of nucleophilic substitution is fundamental in creating a diverse range of phosphonate (B1237965) derivatives. The reaction with amines, known as aminolysis, can proceed through a zwitterionic pentacoordinate intermediate, with the breakdown of this intermediate being the rate-determining step. sapub.org
Hydrolysis Reactions and Kinetics
This compound can undergo hydrolysis under both acidic and basic conditions, although the phosphorus-carbon bond is generally stable. vulcanchem.com The hydrolysis process involves the cleavage of the ester linkages.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of phosphonates has been a subject of detailed kinetic studies. For some phosphonate derivatives, the hydrolysis follows an A1 type mechanism. rsc.orgrsc.org This mechanism involves a pre-equilibrium protonation of the substrate followed by a unimolecular rate-determining step. The hydrolysis of phosphonates is a two-step consecutive reaction due to the presence of two ester groups. nih.gov
Influence of pH and Ionic Strength on Reactivity
The rate of hydrolysis of phosphonates is significantly influenced by the pH of the medium. rsc.org For instance, the acid-catalyzed exchange of the phosphorus-bonded hydrogen in dialkyl phosphonates demonstrates a dependence on the acid concentration. datapdf.comosti.gov The ionic strength of the solution can also affect the reaction kinetics, as observed in studies of acid-catalyzed hydrolysis in aqueous dioxane solutions. rsc.org
Reactions with Specific Reagents and Conditions
The reactivity of this compound is characterized by the susceptibility of the P-O-C ester linkages to cleavage and the potential for the phosphorus center to undergo redox reactions. The outcomes of these reactions are highly dependent on the nature of the reagents and the reaction conditions employed.
Oxidizing agents can react with this compound, typically leading to the cleavage of the ethyl ester groups and the formation of propylphosphonic acid.
Hydrogen Peroxide:
While specific mechanistic studies on the oxidation of this compound with hydrogen peroxide are not extensively documented in the reviewed literature, the reaction is expected to proceed via hydrolysis of the ester bonds, ultimately yielding propylphosphonic acid and ethanol (B145695). In some cases, the presence of a catalyst, such as a metal ion, can facilitate this transformation. For instance, the oxidation of other phosphonates, like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), by a Cu(II)/H₂O₂ system has been shown to proceed through the formation of a copper-phosphonate complex, which then undergoes an intramolecular electron transfer, leading to the selective oxidation of the phosphonate. nih.gov A similar mechanism, involving the coordination of the phosphonate to a metal center followed by nucleophilic attack of peroxide species, could be operative for this compound under certain conditions.
Potassium Permanganate:
CH₃CH₂CH₂P(O)(OCH₂CH₃)₂ + H₂O --[Oxidizing Agent]--> CH₃CH₂CH₂P(O)(OH)₂ + 2 CH₃CH₂OH
| Oxidizing Agent | Expected Product | General Mechanistic Feature |
| Hydrogen Peroxide (H₂O₂) | Propylphosphonic acid | Hydrolysis of ester bonds, potentially catalyzed by metal ions. nih.gov |
| Potassium Permanganate (KMnO₄) | Propylphosphonic acid | Oxidation and cleavage of ester linkages. researchgate.netsmolecule.comvulcanchem.comchemistrysteps.com |
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a variety of functional groups, including phosphonate esters. masterorganicchemistry.comadichemistry.com The reduction of this compound with LiAlH₄ is expected to yield propylphosphine (B1255997).
The mechanism of LiAlH₄ reduction of esters generally involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic phosphorus atom of the phosphonate. masterorganicchemistry.comnumberanalytics.com This initial attack leads to the formation of a pentacoordinate intermediate. Subsequent steps involve the elimination of ethoxide groups, which are then protonated during the workup to form ethanol. The P-C bond is typically stable to these conditions, resulting in the formation of the primary phosphine.
The general steps for the reduction are as follows:
Hydride attack: A hydride ion from LiAlH₄ attacks the phosphorus center.
Elimination of ethoxide: An ethoxide group is eliminated. This step may be repeated for the second ethoxide group.
Workup: Addition of a protic solvent (e.g., water or dilute acid) quenches the reaction and protonates the resulting phosphide (B1233454) and alkoxide species to give propylphosphine and ethanol. numberanalytics.com
| Reactant | Reagent | Product | General Reaction Type |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Propylphosphine | Reduction |
Comparison of Reactivity with Analogues
The reactivity of this compound can be compared with that of its analogues, such as other diethyl alkylphosphonates with varying alkyl chain lengths (e.g., diethyl methylphosphonate (B1257008), diethyl ethylphosphonate) and phosphonates with different ester groups.
Studies on the hydrolysis of a series of diethyl alkylphosphonates have shown that the nature of the alkyl group attached to the phosphorus atom influences the reaction rate. nih.gov Generally, an increase in the steric hindrance of the alkyl group leads to a decrease in the rate of hydrolysis. nih.gov For instance, the rate of alkaline hydrolysis of diethyl alkylphosphonates was found to decrease as the alkyl chain becomes more sterically hindered. nih.gov This suggests that this compound would likely hydrolyze at a slightly slower rate than diethyl methylphosphonate or diethyl ethylphosphonate under similar conditions due to the larger size of the propyl group.
The atmospheric chemistry of diethyl ethylphosphonate and diethyl methylphosphonate has been studied, revealing that their reaction with OH radicals leads to the formation of ethyl phosphonic acid monoesters. acs.org This indicates that the P-O-C linkage is a reactive site in these compounds, a feature shared with this compound. The rate constants for the reaction with OH radicals were found to be similar for diethyl methylphosphonate, diethyl ethylphosphonate, and triethyl phosphate (B84403), suggesting that the length of the alkyl group directly attached to the phosphorus has a relatively small effect on the rate of this specific atmospheric reaction. acs.org
| Compound | Relative Rate of Alkaline Hydrolysis (Qualitative) | Key Reactivity Feature |
| Diethyl methylphosphonate | Faster | Less steric hindrance from the methyl group. |
| Diethyl ethylphosphonate | Intermediate | Steric hindrance from the ethyl group. |
| This compound | Slower | Greater steric hindrance from the propyl group. nih.gov |
Biological Activity and Pharmacological Research Applications
Enzyme Inhibition Studies
The biological activity of diethyl propylphosphonate and related compounds is often centered on their ability to inhibit specific enzymes. This inhibitory action stems from the unique chemical properties of the phosphonate (B1237965) group.
Mechanism of Action as a Phosphate (B84403) Mimic
At the core of its inhibitory potential, the phosphonate group of this compound serves as a structural analog, or mimic, of the phosphate group. vulcanchem.com Enzymes that recognize and bind with phosphate-based substrates can also interact with phosphonates. vulcanchem.com The key difference lies in the substitution of a P-C bond for the P-O bond found in phosphates. This P-C bond is not susceptible to the enzymatic hydrolysis that a phosphate ester bond would typically undergo. Consequently, when a phosphonate compound like this compound binds to the active site of an enzyme, it can form a stable, long-lasting complex that effectively blocks the enzyme's normal function, leading to inhibition.
Inhibition of Diacylglycerol Acyltransferase
Research has indicated that this compound can act as an inhibitor of diacylglycerol acyltransferase (DGAT). smolecule.com DGAT is a critical enzyme in lipid metabolism, catalyzing the final step in the synthesis of triacylglycerols (TAGs) from diacylglycerol (DG). nih.govnih.gov The inhibition of DGAT is a significant area of research for metabolic disorders. nih.gov By blocking this enzyme, the synthesis of TAGs is reduced. nih.gov The mechanism involves the phosphonate acting as a mimic of the phosphate-containing intermediates in the metabolic pathway. smolecule.comnih.gov Pharmacological inhibition of DGAT has been shown to enhance the release of intestinal hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY), while blunting glucose-dependent insulinotropic polypeptide (GIP) during lipid challenges in animal models. nih.gov
Table 1: Research Findings on DGAT Inhibition
| Observation | Model System | Key Finding | Reference |
| DGAT-1 Inhibition | Rats on High-Fat Diet | Reduced energy intake and blunted postprandial serum TAG increase. | nih.gov |
| DGAT-1 Inhibition | Mouse Enterocyte Cells | Enhanced fatty acid oxidation. | nih.gov |
| DGAT-1 Inhibition | Wildtype Mice | Dose-responsive increase in GLP-1 and PYY, but blunted GIP levels. | nih.gov |
| DGAT-1 Deletion/Inhibition | Mice | Increased levels of both active and total GLP-1 in plasma after a lipid challenge. | nih.gov |
Inhibition of Cholinesterase
This compound is part of the broader class of organophosphorus compounds known to be inhibitors of cholinesterases, such as acetylcholinesterase (AChE). smolecule.comepa.gov AChE is a vital enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve signals. epa.gov The inhibitory mechanism involves the phosphonate group covalently bonding to the serine residue in the active site of the enzyme, resulting in a phosphonylated, inactive enzyme. nih.gov This inhibition can be long-lasting. nih.gov The effectiveness of inhibition can be influenced by the structure of the inhibitor, including the linker and any attached chromophores. nih.gov
Table 2: Examples of Cholinesterase Inhibition by Related Organophosphorus Compounds
| Compound Type | Target Enzyme | Inhibitory Activity (ki or IC50) | Reference |
| Chromone-based α-aminophosphonates | Butyrylcholinesterase (BuChE) | IC50 values as low as 9 nM. | researchgate.net |
| Fluorophosphonate-linked chromophores | Recombinant Mouse AChE (rMoAChE) | ki values ranging from 0.3 × 105 to 10.4 × 105 M−1min−1. | nih.gov |
| Diethyl phosphorochloridate | Cholinesterase | Effective inhibitor, studied for its kinetics. | nih.gov |
Effects on Phosphorylation Reactions
Due to its nature as a phosphate mimic, this compound can interfere with various phosphorylation reactions. smolecule.com Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in cellular signaling, energy metabolism, and protein function, catalyzed by enzymes called kinases. By competing with the natural phosphate substrates (like ATP), phosphonates can inhibit these enzymatic processes. vulcanchem.com For instance, related diethyl phosphonates have been used in the synthesis of 3-dialkylphosphonocoumarins through phosphorylation reactions, demonstrating their ability to participate in these chemical transformations, sometimes facilitated by catalysts like silver carbonate. mdpi.com This reactivity underscores their potential to disrupt biological phosphorylation pathways by acting as competitive or non-competitive inhibitors. smolecule.comevitachem.com
Medicinal Chemistry and Drug Development
The structural features of diethyl phosphonates make them useful scaffolds in the design and development of new therapeutic agents.
Role as Prodrugs and in Drug Delivery Systems
One of the significant challenges in drug development is ensuring that a biologically active molecule can reach its target within the body. Many phosphonic acids, which are the active forms of these inhibitors, are highly polar and have poor cell membrane permeability. nih.gov To overcome this, they are often synthesized and administered as their diethyl ester derivatives, such as this compound. nih.gov
This esterified form acts as a prodrug. The ethyl groups increase the compound's lipophilicity, allowing it to more easily pass through the lipid bilayers of cell membranes. Once inside the cell, metabolic enzymes, such as esterases, cleave the ethyl groups, releasing the active phosphonic acid at the site of action. nih.gov This strategy has been successfully employed in the development of inhibitors for enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), a target for novel antibacterial agents. nih.govrsc.org
Table 3: Use of Diethyl Phosphonate Esters as Prodrugs
| Parent Compound Class | Target | Rationale for Prodrug | Outcome | Reference |
| N-acyl Phosphonates | Dxr from M. tuberculosis & Y. pestis | Phosphonic acids showed poor antibacterial activity due to inadequate permeability. | Diethyl prodrug esters showed significantly improved antitubercular activities. | nih.gov |
| Hydroxamate-based Phosphonates | Dxr from M. tuberculosis | To improve cellular uptake of the active phosphonic acid inhibitor. | The diethyl ester form is synthesized as a key intermediate before conversion to the active acid. | rsc.org |
Development of Phosphonate-Based Drugs
This compound is a key intermediate in the synthesis of phosphonate-based drugs, a class of compounds recognized for their therapeutic potential. chemimpex.com The core of their utility lies in the phosphonate group (P-C bond), which is structurally similar to the phosphate group (P-O-C bond) found in many biological molecules. However, the carbon-phosphorus bond is resistant to enzymatic cleavage, making phosphonate analogues more stable in biological systems. This stability is a crucial attribute in drug design, allowing for longer-lasting effects and improved pharmacokinetic profiles compared to their phosphate counterparts. nih.gov
The development process often involves modifying the propyl chain or the diethyl ester groups of this compound to create derivatives with enhanced specificity and potency. These modifications are tailored to target specific enzymes or receptors involved in disease pathways. Researchers utilize this compound as a versatile building block, appreciating its stability and reactivity, which facilitate the creation of complex molecules designed for specific therapeutic applications, including antiviral and anticancer agents. chemimpex.comontosight.ai A major strategy in this field is to design phosphonate compounds that act as transition-state analogues, effectively inhibiting enzymes crucial for the survival of pathogens or the proliferation of cancer cells. nih.gov
Investigation of Antiviral Properties
Derivatives of this compound have been a subject of significant antiviral research. The structural stability of the phosphonate group makes it an ideal component for creating acyclic nucleotide analogues, which can interfere with viral replication.
One study detailed the synthesis of a novel series of acyclonucleotide analogues starting from 3-azidopropylphosphonates. A specific derivative, Diethyl 3-{4-[(3-benzoyl-2,4-dioxoquinazolin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}propylphosphonate, demonstrated notable activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in HEL cell cultures, as well as feline herpes virus (FHV) in CRFK cell cultures. nih.govcornell.edu
Similarly, research into phosphonylated 1,2,3-triazolenaphthalimide conjugates, designed as analogues of the anticancer drug amonafide, revealed significant antiviral potential. Several of these compounds, derived from diethyl alkylphosphonates, showed potency against the varicella-zoster virus (VZV), another member of the herpesvirus family. researchgate.netnih.gov In contrast, a different study involving the cycloaddition of diethyl 3-azidopropylphosphonate with N-propargyl nucleobases to create acyclonucleosides found no significant antiviral activity at concentrations up to 100 μM, highlighting the critical role of the entire molecular structure in determining biological effect. researchgate.net
Table 1: Antiviral Activity of this compound Derivatives
| Derivative | Target Virus | Cell Culture | Activity (EC₅₀) | Citation |
| Diethyl 3-{4-[(3-benzoyl-2,4-dioxoquinazolin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}propylphosphonate | HSV-1, HSV-2 | HEL | 17 µM | nih.gov, cornell.edu |
| Diethyl 3-{4-[(3-benzoyl-2,4-dioxoquinazolin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}propylphosphonate | Feline Herpes Virus | CRFK | 24 µM | nih.gov, cornell.edu |
| Diethyl {4-[(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) | VZV (TK⁻) | 27.59 µM | researchgate.net, nih.gov | |
| Diethyl {4-[(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}butylphosphonate (16d) | VZV (TK⁺) | 29.91 µM | researchgate.net, nih.gov |
Investigation of Anticancer/Cytotoxic Activity
The potential of this compound derivatives as anticancer agents has been actively explored. The strategy often involves incorporating the phosphonate moiety into molecules that can disrupt cancer cell proliferation.
A study on aminated (cyclopropylmethyl)phosphonates, synthesized from a this compound derivative, found encouraging anti-pancreatic cancer properties at low micromolar concentrations. scirp.org The research highlighted that the introduction of an amine group significantly enhanced the cytotoxic activity against pancreatic cancer cells. scirp.org Specifically, diethyl ((1-(4-(benzylamino)butyl)cyclopropyl)methyl)phosphonate was identified as the most potent inhibitor in the series. scirp.org
In other research, 1,2,3-triazole derivatives of this compound were evaluated for their cytostatic activity. Several of these compounds showed a preferential inhibitory effect on the proliferation of human T-lymphocyte (CEM) cells, with IC₅₀ values in the low micromolar range. nih.govcornell.edu Furthermore, a series of phosphonylated 1,2,3-triazolenaphthalimide conjugates displayed slight cytostatic activity against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines. researchgate.netnih.gov The National Cancer Institute (NCI) has also screened phosphonate compounds for anticancer activity against its panel of 60 human cancer cell lines, indicating the recognized potential of this chemical class. ontosight.ai
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative Class | Cell Line | Activity (IC₅₀) | Citation |
| 1,2,3-Triazoloacyclonucleotides | Human T-lymphocyte (CEM) | 2.8–12 µM | nih.gov, cornell.edu |
| Phosphonylated Naphthalimides | Murine Leukemia (L1210) | 14–142 µM | researchgate.net, nih.gov |
| Phosphonylated Naphthalimides | Human Cervix Carcinoma (HeLa) | 29–130 µM | researchgate.net, nih.gov |
| Aminated (cyclopropylmethyl)phosphonates | Pancreatic Cancer Cells | Active at low µM concentrations | scirp.org |
Antimalarial Activity of Derivatives
Derivatives of this compound have emerged as promising candidates in the search for new antimalarial drugs. This research primarily focuses on creating analogues of fosmidomycin (B1218577), an antibiotic that inhibits the non-mevalonate pathway of isoprenoid synthesis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com This pathway is essential for the parasite but absent in humans, making it an attractive drug target. acs.org
Researchers have synthesized various fosmidomycin analogues by modifying the core structure, which includes a phosphonate group. For instance, Diethyl (3-((2-aminophenyl)amino)propyl)phosphonate was synthesized as part of a series of new analogues. mdpi.com Studies have shown that conjugates of these fosmidomycin derivatives with other antimalarial agents, like artemisinin, can result in compounds with significantly more potent activity than fosmidomycin itself. mdpi.com Other synthetic efforts have produced derivatives such as Diethyl 3-(2-cyanophenylcarbamoyl)propylphosphonate and Diethyl 3-[N-(benzyloxy)pentanamido]propylphosphonate, all aimed at improving efficacy and overcoming the pharmacokinetic limitations of the parent drug. acs.orgmdpi.com The ultimate goal is to develop orally active prodrugs with enhanced activity against drug-resistant malaria strains. researchgate.net
Interaction Studies with Biological Targets
The biological activity of this compound derivatives is defined by their interaction with specific molecular targets, most commonly enzymes. The phosphonate group's ability to act as a stable mimic of a phosphate or carboxylate group is key to these interactions.
In antimalarial research, derivatives are designed to inhibit 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC or DXR), a crucial enzyme in the parasite's isoprenoid biosynthesis pathway. acs.org These phosphonate analogues act as competitive inhibitors, binding to the enzyme's active site and blocking the natural substrate. acs.org Similarly, in cancer research, phosphonopeptides have been developed to inhibit key enzymes like protein tyrosine phosphatases and aminopeptidases, which are linked to tumor growth and metastasis. scirp.org
Some naphthalimide-based derivatives are designed as analogues of amonafide, suggesting they may function as DNA intercalating agents, a mechanism known to disrupt DNA replication and transcription in cancer cells. researchgate.netnih.gov Other studies have investigated the neurotoxic potential of related phosphonates, finding that they can inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibitory action is a known mechanism for many organophosphorus compounds. mdpi.com
Influence of Structural Modifications on Biological Activity
The biological activity of this compound derivatives can be precisely tuned through structural modifications. Even minor changes to the molecule can significantly impact its potency, selectivity, and mode of action.
One clear example is the synthesis of aminated (cyclopropylmethyl)phosphonates. A comparative study showed that while the parent compound, diethyl ((1-propylcyclopropyl)methyl)phosphonate, and its chlorinated version had limited anticancer activity, the introduction of an amine group to the cyclopropyl (B3062369) framework markedly increased their potency against pancreatic cancer cells. scirp.org
In the context of antimalarial drug design, modifications to the linker connecting the phosphonate group to other parts of the molecule, or the addition of a second phosphonate group, have been shown to alter the inhibition constants (Kᵢ values) against the target enzyme, HG(X)PRT. nih.gov Furthermore, comparing N-acyl and N-alkoxy analogues of fosmidomycin revealed different modes of inhibition against the IspC enzyme; N-alkoxy analogues were competitive inhibitors for both substrate and cofactor binding sites, whereas N-acyl analogues were competitive with the substrate but uncompetitive with the cofactor. acs.org These findings demonstrate that strategic structural changes can refine the interaction with biological targets, leading to more effective and specific drugs.
Pharmacokinetic Considerations (Solubility, Bioavailability)
A critical aspect of drug development for phosphonate-based compounds, including derivatives of this compound, involves addressing their pharmacokinetic properties, particularly solubility and bioavailability. The phosphonate group, which is essential for biological activity, presents a significant challenge. At physiological pH, this group is typically ionized, making the molecule highly polar. mdpi.com This high polarity can limit the compound's ability to cross biological membranes, such as the intestinal epithelium, resulting in poor oral bioavailability. mdpi.commdpi.com
For instance, the antimalarial drug fosmidomycin suffers from low bioavailability due to its highly ionized phosphonate group. mdpi.com To overcome this, researchers often employ a prodrug strategy. This involves masking the polar phosphonate group with lipophilic, enzymatically cleavable groups. These modifications increase the drug's lipid solubility (lipophilicity), enhancing its absorption from the gastrointestinal tract. Once absorbed into the bloodstream, enzymes cleave the masking groups, releasing the active phosphonate drug. frontiersin.org
Formulation strategies are also employed to enhance the bioavailability of poorly water-soluble drugs. Techniques such as creating solid dispersions in surface-active carriers like polyethylene (B3416737) glycol (PEG) and polysorbate 80 can significantly improve a drug's dissolution and absorption. nih.govresearchgate.net These approaches aim to present the drug to the gastrointestinal tract in a more soluble or finely dispersed state, facilitating its uptake. nih.gov
Material Science and Engineering Applications
Flame Retardant Applications and Efficacy
Organophosphorus compounds are a prominent class of halogen-free flame retardants, valued for their effectiveness and more favorable environmental profiles compared to halogenated alternatives. electronics.org These compounds can exert their flame-retardant effects through mechanisms in both the gas phase and the condensed (solid) phase. In the gas phase, heating causes the phosphonate (B1237965) to decompose, releasing phosphorus-containing radicals such as PO• and HPO•. These radicals interfere with the chain reactions of combustion in the flame, effectively quenching it. mdpi.com In the condensed phase, they promote the formation of a stable char layer on the polymer's surface, which acts as a barrier to heat and mass transfer, preventing further decomposition and the release of flammable gases. mdpi.com
While specific Limiting Oxygen Index (LOI) or UL-94 flammability rating data for Diethyl propylphosphonate is not widely published, the efficacy of closely related phosphonate compounds is well-documented. For instance, Diethyl vinyl phosphonate has been shown to significantly increase the flame retardance of polymers when incorporated into their structure. kpi.ua Similarly, Diethyl ethylphosphonate (DEEP) is used to improve the fire resistance of materials like rigid polyurethane foams, with formulations achieving LOI values up to 24.9% and a V-0 rating in vertical burning tests. mdpi.com These examples demonstrate the established effectiveness of the phosphonate chemical group in imparting flame retardancy, suggesting a similar potential for this compound.
Electronic Materials and Components Production
In the electronics industry, this compound serves as a specialized chemical intermediate, particularly in the production of semiconductor components. lookchem.comfishersci.ca Its most notable application is as a precursor molecule in a low-cost, alternative doping process known as molecular doping (MD). mdpi.com This technique allows for the precise introduction of dopant atoms (in this case, phosphorus) onto a semiconductor substrate to modify its electrical properties, a fundamental step in manufacturing transistors, diodes, and other electronic devices. mdpi.comwaferworld.com
Building Block in Organic Synthesis
Beyond its applications in materials science, this compound is a versatile building block in organic synthesis. chemimpex.com It serves as a valuable intermediate for researchers aiming to construct complex molecules and develop new materials and compounds. chemimpex.com
Alkylation, Coupling, and Nucleophilic Substitution Reactions
Phosphonates, including this compound, are known to participate in a variety of fundamental organic reactions. A key reaction is the alkylation of the α-carbon (the carbon atom adjacent to the phosphorus atom). The hydrogen atoms on this carbon are acidic and can be removed by a strong base to form a resonance-stabilized enolate, or carbanion. libretexts.org This enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction, forming a new carbon-carbon bond and an α-alkylated phosphonate. libretexts.org This type of alkylation is a critical step in many synthetic pathways, including the preparation of precursors for the Horner-Wadsworth-Emmons reaction.
While specific examples detailing the coupling and nucleophilic substitution reactions of this compound itself are highly specialized, the general reactivity of the phosphonate functional group makes it amenable to such transformations, which are widely used to construct complex molecular frameworks. nih.gov
Synthesis of Organophosphorus Compounds with Diverse Functionalities
As a functionalized organophosphorus compound, this compound serves as an important intermediate in the synthesis of a wide array of other molecules. chemimpex.com Its chemical structure allows for modifications that can introduce diverse functionalities, making it a valuable precursor in several industries. chemimpex.com
Notable applications include its use in the development of:
Agrochemicals : The compound is an intermediate in the production of various herbicides and insecticides, where the phosphonate group is often essential for the molecule's biological activity. chemimpex.com
Pharmaceuticals : It plays a role in the synthesis of phosphonate-based drugs, which have been investigated for their potential antiviral and anticancer properties. chemimpex.com
Flame Retardants : this compound is also incorporated into formulations for flame-retardant materials, enhancing fire safety in products like textiles and plastics. chemimpex.com
Computational and Theoretical Studies
Molecular Modeling and Simulation of DEPP Interactions
Molecular modeling and simulations are powerful tools for investigating the behavior of Diethyl Propylphosphonate (DEPP) at the molecular level. These computational methods provide insights into the interactions of DEPP with various surfaces and other molecules, which is crucial for understanding its role in processes like molecular doping.
In the context of molecular doping of silicon (Si), simulations have been employed to study the deposition and bonding mechanisms of DEPP on Si(111) surfaces. mdpi.com These studies have revealed that both physisorption (where the molecule is weakly bound to the surface through van der Waals forces) and chemisorption (involving the formation of a chemical bond) are possible sticking mechanisms. mdpi.comresearchgate.net The competition between these two mechanisms is a key factor influencing the formation of molecular layers. researchgate.netnih.gov
The spatial distribution of these molecular clusters and how new molecules adhere to the substrate in the vicinity of existing clusters are also investigated through these simulations. mdpi.com This information is vital for understanding the morphological evolution of the deposited DEPP layer and its subsequent influence on the electrical properties of the doped silicon. mdpi.comnih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of this compound (DEPP). These methods are essential for elucidating molecular geometries, vibrational frequencies, and reaction energetics.
Ab Initio and Semiempirical Methods
Both ab initio and semiempirical methods have been utilized to study DEPP and related phosphonates. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy. nih.govrsc.org For instance, ab initio calculations at the RHF/6-31G* level have been used to study the molecular geometry and harmonic vibrational spectra of di-n-propylphosphonates, providing valuable assistance in the assignment of experimental vibrational data. researchgate.net High-level ab initio calculations have also been performed to determine the rotational constants and energies of low-energy conformers of related compounds like diethyl methylphosphonate (B1257008) (DEMP) and diethyl ethylphosphonate (DEEP). researchgate.net
Semiempirical methods, such as AM1, offer a computationally less expensive alternative to ab initio methods by incorporating some empirical parameters. uni-muenchen.dempg.decore.ac.uk These methods are particularly useful for larger systems and for preliminary investigations. Semiempirical AM1 theory has been used to study the molecular geometry and vibrational spectra of dialkylphosphonates. researchgate.net While less accurate than ab initio methods, they can still provide valuable qualitative insights and trends. uni-muenchen.dempg.de
Density Functional Theory (DFT) is another powerful quantum chemical method that has been extensively applied to study the interaction of DEPP with surfaces. DFT calculations have been used to investigate the interaction between the DEPP molecule and the Si(111) surface. researchgate.net These calculations help to understand the atomic-level mechanisms of functionalization and can predict the most stable adsorption geometries. For example, DFT studies have explored the dissociation of different groups within the DEPP molecule upon interaction with the silicon surface. researchgate.net
Prediction of Reactivity and Mechanisms
Computational methods are instrumental in predicting the reactivity of this compound (DEPP) and elucidating the mechanisms of its reactions. For instance, in the context of the Horner-Wadsworth-Emmons reaction, computational studies have shown that the formation of oxaphosphetane from stabilized phosphonate (B1237965) carbanions is an endothermic process. smolecule.com The reaction mechanism often begins with the deprotonation of the phosphonate by a strong base to form a resonance-stabilized carbanion. smolecule.com
DFT calculations have been employed to study the mechanism and regioselectivity of reactions involving phosphonates. imist.ma By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, it's possible to predict the sites of nucleophilic and electrophilic attack. imist.maarabjchem.org For example, in the reaction between a phosphinite and a phosphonate, the analysis of HOMO-LUMO energy gaps can determine which reactant acts as the nucleophilic donor and which as the electrophilic acceptor. imist.ma
Furthermore, theoretical studies can predict the character of the interaction, whether it is a Normal Electron Demand (NED) or Inverse Electron Demand (IED) reaction. imist.ma The calculation of global reactivity indices, such as electronic chemical potential and chemical hardness, within the framework of conceptual DFT, provides further insights into the reactivity of the interacting molecules. imist.ma
Studies on Molecular Clustering Dynamics
The aggregation of this compound (DEPP) molecules into clusters on a substrate surface is a critical aspect of processes like molecular doping. mdpi.comresearchgate.netnih.gov Computational studies, particularly molecular dynamics simulations, have been pivotal in understanding the dynamics of this molecular clustering. mdpi.comresearchgate.net
These studies examine the nucleation rate, which is the initial formation of stable molecular clusters, and the subsequent growth of these clusters. mdpi.comresearchgate.netnih.gov The concentration of the DEPP solution has been identified as a key factor influencing these dynamics. mdpi.comresearchgate.net At higher concentrations, a higher nucleation rate is observed, leading to a larger total perimeter of the clusters formed on the substrate. mdpi.com
Simulations have also shed light on the competition between physisorption and chemisorption during the deposition process. mdpi.comresearchgate.netnih.gov At high concentrations, the rapid formation of a physisorbed layer can dominate, influencing the final morphology and electrical properties of the doped material. mdpi.com The concept of a "capture zone" around each nucleus, which depends on the population of surrounding nuclei, has been used to model the growth of these clusters. mdpi.com
The Avrami function has been used to analyze the kinetics of the transformation from a disordered state to a more ordered, clustered state on the surface. researchgate.net These computational models, combined with experimental characterization techniques, provide a comprehensive understanding of how solution properties and deposition time affect the formation of molecular layers. mdpi.comresearchgate.netnih.gov
Computational Analysis in Prodrug Design
Molecular modeling techniques, including molecular docking, are used to predict how a prodrug might interact with its target enzyme. nih.gov This is crucial for prodrugs that require enzymatic cleavage to release the active drug. alquds.edu Quantum mechanics (QM) and molecular mechanics (MM) methods, such as ab initio and DFT, can be used to study the electronic and structural properties of the prodrug and the mechanism of its conversion to the active drug. nih.gov These calculations can help in designing linkers that control the rate of drug release. nih.gov
For prodrugs that undergo intramolecular conversion without enzymatic catalysis, computational methods can be used to estimate the reaction rates. alquds.eduresearchgate.net By correlating calculated rate values with experimental data, researchers can design prodrugs with desired release kinetics. researchgate.net This approach has been used to design prodrugs with improved properties such as increased bioavailability and reduced bitterness. researchgate.net
Thermodynamic and Kinetic Modeling of Reactions
Thermodynamic and kinetic modeling are essential for understanding and predicting the behavior of chemical reactions involving this compound (DEPP).
Thermodynamic Modeling: DFT calculations can be used to determine the thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), and free enthalpy (ΔG). imist.ma These values indicate the feasibility and spontaneity of a reaction. For example, by calculating the energies of reactants and products, one can determine whether a particular reaction pathway is thermodynamically favorable. imist.ma
Kinetic Modeling: Kinetic models are used to describe the rate of a reaction. researchgate.netsci-hub.sersc.org These models are often developed based on proposed reaction mechanisms and are validated by comparing their predictions with experimental data. For instance, in the gas-phase synthesis of ethyl chloride from ethanol (B145695), rival kinetic models were proposed and evaluated. sci-hub.se The kinetic parameters, including activation energies, were determined from these models. sci-hub.se In the context of DEPP adsorption, kinetic models such as the pseudo-first-order, pseudo-second-order, and Elovich models have been applied to evaluate the adsorption kinetics. researchgate.net
Tracer studies using isotopes can provide experimental data to support proposed reaction mechanisms and inform kinetic models. For example, in the reaction of nitrosyl chloride with dialkyl phosphonates, oxygen-18 tracer studies were used to determine the fate of the oxygen atoms during the reaction, which helped in formulating a plausible reaction scheme. rsc.org
Environmental and Ecotoxicological Research
Environmental Fate and Pathways
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For diethyl propylphosphonate, this involves its degradation in soil and water, its breakdown by light, and its potential to be taken up by living organisms.
Organophosphonates are generally characterized by their high stability and resistance to biological degradation. nih.gov This stability is attributed to the strength of the carbon-phosphorus (C-P) bond. While many phosphonates are considered recalcitrant to typical environmental removal processes, degradation can occur through both biotic and abiotic pathways. mst.dk
Biotic Degradation: Certain microorganisms possess the carbon-phosphorus lyase (C-P lyase) enzyme pathway, which allows them to break the stable C-P bond and utilize phosphonates as a phosphorus source, particularly in phosphorus-limited environments. cnr.it This enzymatic cleavage is a key mechanism for the biodegradation of phosphonates in aquatic and soil systems. cnr.it
Abiotic Degradation: Hydrolysis, the chemical decomposition involving water, is another potential degradation pathway. ucanr.edu The rate of hydrolysis for phosphonates can be influenced by factors such as pH and temperature. ucanr.edu
| Degradation Pathway | Description | Key Factors | References |
|---|---|---|---|
| Biotic (Microbial) | Cleavage of the carbon-phosphorus bond by microorganisms, primarily via the C-P lyase enzyme pathway, to utilize phosphorus. | Microbial population, nutrient availability (especially phosphorus limitation). | nih.govcnr.it |
| Abiotic (Hydrolysis) | Chemical decomposition through reaction with water, breaking down the ester linkages. | pH, temperature. | ucanr.edu |
Photo-oxidation, or photolysis, is a significant abiotic degradation process for many organic compounds in the environment. ucanr.edu This process involves the breakdown of chemical bonds by high-energy radiation, typically in the ultraviolet (UV) range of the spectrum. ucanr.eduodourobservatory.org For phosphonates, photolysis can be a primary degradation route, contributing to their removal from surface waters. nih.gov The presence of water and radiant energy can facilitate the photodegradation of organophosphorus compounds. ucanr.edu The process often involves the generation of highly reactive oxygen radicals that oxidize the compounds. odourobservatory.org
Presence and Impact in Aquatic Ecosystems
The release of phosphonates into aquatic environments is a concern due to their persistence and potential ecological effects. nih.gov Although often exhibiting low direct toxicity to aquatic organisms, their accumulation in water bodies can have harmful effects. nih.gov
A primary environmental concern associated with all phosphorus-containing compounds, including phosphonates, is eutrophication. nih.govrsc.org The degradation of phosphonates, whether biotic or abiotic, releases phosphorus into the water. nih.gov This excess phosphorus acts as a nutrient, leading to the overgrowth of algae and other aquatic plants, which can deplete oxygen levels and harm fish and other aquatic life. rsc.org Studies on various phosphonates have highlighted their potential to disrupt the oxidant/antioxidant balance in marine organisms like clams. mdpi.comresearchgate.net
Analytical Methods for Environmental Detection
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its degradation products in environmental samples. This compound itself is used as a reagent in some analytical methods to detect and quantify other phosphonates in environmental samples, supporting ecological studies. chemimpex.com
The primary techniques used for the analysis of phosphonates are chromatographic methods. cdc.govd-nb.infotandfonline.com
Gas Chromatography (GC): This is a common method for analyzing phosphonates in water and soil samples. cdc.gov It is often coupled with specific detectors for enhanced sensitivity and selectivity. cdc.govd-nb.info
Flame Photometric Detector (FPD): This detector is highly sensitive to phosphorus-containing compounds. d-nb.info
Mass Spectrometry (MS): GC-MS provides detailed structural information, allowing for definitive identification of the compound. cdc.gov
Liquid Chromatography (LC): LC is also used, particularly for identifying hydrolysis products and other degradation compounds that may be more polar and less volatile. tandfonline.com
Sample preparation for environmental matrices like soil and water often involves an extraction step, for instance using chloroform (B151607) or solid-phase extraction, to isolate the target compound before GC analysis. cdc.gov
| Analytical Technique | Detector | Application | References |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Photometric (FPD), Mass Spectrometry (MS), Flame Ionization (FID) | Detection and quantification in water, soil, and biological samples. | cdc.govd-nb.infotandfonline.com |
| Liquid Chromatography (LC) | Various | Analysis of degradation products, particularly ionic and polar compounds. | tandfonline.com |
Comparison with Other Phosphonates in Environmental Contexts
The environmental behavior of this compound can be understood by comparing it with other phosphonates.
Dimethyl Propylphosphonate (DMPP): This closely related compound is noted as being recalcitrant to biodegradation and having a high estimated potential for bioaccumulation and aquatic toxicity. mst.dk
Diisopropyl Methylphosphonate (B1257008) (DIMP): As a well-studied simulant for chemical warfare agents, DIMP is known to volatilize from water surfaces and undergo metabolism in various organisms. nih.gov Its environmental fate has been the subject of numerous studies. nih.gov
Aminopolyphosphonates (e.g., NTMP, EDTMP, DTPMP): These are complexing agents used widely in industrial water treatment and detergents. nih.gov They are highly stable against biological degradation but can be removed with high efficiency in wastewater treatment plants that use chemical phosphate (B84403) precipitation. nih.gov Their primary environmental concern is their contribution to eutrophication upon degradation. nih.gov
Hydroxy-phosphonates: Some novel hydroxy phosphonates are being investigated for their biological activity and have shown toxic effects and the ability to bioaccumulate in marine invertebrates. mdpi.com
Future Research Directions and Emerging Applications
Exploration of Novel Biological Activities
While some phosphonates have established roles in medicine, research into the specific biological activities of Diethyl Propylphosphonate and its derivatives is an expanding field. ontosight.aiscirp.org Scientists are investigating its potential as a scaffold for developing new therapeutic agents. ontosight.aichemimpex.com Studies have explored the cytotoxic activity of complex phosphonate (B1237965) compounds against various cancer cell lines, indicating potential as anticancer agents. ontosight.aiscirp.org For instance, a novel class of aminated (cyclopropylmethyl)phosphonates demonstrated encouraging anti-pancreatic cancer properties at low micromolar concentrations. scirp.org
Furthermore, the synthesis of phosphonylated 1,2,3-triazolenaphthalimide conjugates, designed as analogues of the anticancer drug amonafide, has been a subject of study. nih.gov Several of these compounds have shown potency against the varicella-zoster virus (VZV). nih.gov The antiviral and anticancer properties of phosphonate-based drugs are a significant driver of this research. chemimpex.com Future investigations will likely focus on elucidating the mechanisms of action and identifying specific biological targets to develop more potent and selective therapeutic agents. ontosight.ai
Development of Advanced Materials with DEPP Integration
The integration of this compound into advanced materials is a promising area of research, particularly in the development of flame retardants and specialized polymers. chemimpex.comgoogle.com DEPP can be employed in the synthesis of flame retardants and plasticizers, which enhance the safety and performance of materials in various industrial applications. chemimpex.com
Researchers are exploring the incorporation of phosphorus-containing monomers, such as phosphonates, directly into the backbone of polymers. google.com This method can yield flame-retardant bio-derived polymers without compromising mechanical properties like toughness and stiffness, a common issue with traditional flame-retardant additives. google.com For example, dimethyl propylphosphonate (DMPP) has been investigated as a flame retardant in materials. mdpi.comresearchgate.net The development of polymers containing acidic P–OH fragments, which can be derived from phosphonates, is also an active area of research. mdpi.com Future work will likely focus on creating novel polymers with tailored properties by incorporating DEPP and its derivatives, leading to materials with enhanced thermal stability, flame retardancy, and other desirable characteristics for use in textiles, plastics, and electronics. chemimpex.com
Catalytic Applications in Organic Synthesis
This compound is recognized for its utility in organic synthesis, where it can function as a catalyst, solvent, and coordination reagent. mingyuanchemical.comchembk.com Its application as a versatile building block aids researchers in the creation of complex molecules, which can streamline the development of new materials and compounds. chemimpex.com
One of the key reactions where phosphonates play a catalytic role is the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates. rsc.org Research has shown that nanoparticles of materials like stannic oxide (SnO2) can catalyze this reaction effectively. rsc.org Additionally, the Hirao reaction, a cross-coupling method for forming C-P bonds, often utilizes phosphonates. rsc.org Future research is expected to further explore the catalytic potential of DEPP and its derivatives in a wider range of organic transformations, potentially leading to more efficient and selective synthetic routes for valuable chemicals.
Enhanced Molecular Doping Techniques
A significant and rapidly evolving application of this compound is in the field of molecular doping for semiconductors. mdpi.com This technique offers a low-cost and less damaging alternative to conventional doping methods like ion implantation. mdpi.com In molecular doping, a layer of dopant-containing molecules, such as DEPP, is deposited onto a semiconductor substrate, followed by a thermal diffusion step to introduce the dopant atoms. mdpi.comgoogle.com
Recent studies have focused on understanding the molecule clustering dynamics during the deposition of DEPP on silicon surfaces. mdpi.comresearchgate.net This research aims to achieve finer control over the electrical properties of the doped samples by examining the influence of solution concentration and deposition time on the formation of self-assembled molecular layers. mdpi.comresearchgate.net The ability to create highly doped, ultra-shallow junctions is a key advantage of this technique. mdpi.com Future research will likely focus on optimizing the molecular doping process for various semiconductors, including germanium, and exploring its application in the fabrication of nanoscale electronic devices with complex geometries. google.comresearchgate.net
Sustainable Synthesis and Green Chemistry Innovations
In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthesis methods for this compound and other phosphonates is a key area of future research. rsc.orggoogle.com Current methods for synthesizing phosphonates are being re-evaluated from a "green" perspective, with a focus on solvent-free, microwave-assisted, and catalyst-free approaches. rsc.orgresearchgate.net
For example, the Michaelis-Arbuzov reaction, a common method for preparing phosphonates, has been adapted to be more environmentally friendly by using microwave assistance and eliminating the need for solvents. researchgate.net This approach has been shown to produce high yields of pure products with easy-to-remove impurities. researchgate.net Additionally, research into the use of biocatalysts, such as phototrophic microorganisms, for the production of chiral phosphonates represents a novel green chemistry approach. rsc.orgpsu.edu Future innovations will likely involve the development of even more efficient and sustainable synthetic routes, potentially utilizing renewable starting materials and further minimizing waste generation. google.com
In-depth Mechanistic Studies of Enzyme Inhibition
The potential of phosphonates to act as enzyme inhibitors is a well-established concept, and future research will delve deeper into the mechanistic details of this inhibition by this compound and its derivatives. rsc.org α-amino- and α-hydroxyphosphonates, which can be synthesized from DEPP, are known to have biological potential as enzyme inhibitors. rsc.org
Understanding the precise interactions between these compounds and the active sites of target enzymes is crucial for the rational design of more effective inhibitors. This involves detailed kinetic studies and structural biology techniques to elucidate the binding modes and inhibitory mechanisms. Future research will likely focus on specific enzymes implicated in various diseases, aiming to develop highly selective and potent inhibitors with therapeutic potential.
Biomedical Imaging and Diagnostic Applications
The unique properties of phosphonates make them promising candidates for the development of new agents for biomedical imaging and diagnostics. While direct applications of DEPP in this area are still emerging, the broader class of phosphonates is being explored for these purposes. rsc.org The ability to chelate metals and be incorporated into larger molecules makes phosphonates suitable for the development of contrast agents for magnetic resonance imaging (MRI) and radiolabeled tracers for positron emission tomography (PET).
Future research in this domain will likely involve the synthesis of DEPP derivatives functionalized with imaging moieties. These novel compounds could be designed to target specific tissues or biological processes, enabling more precise and sensitive diagnostic imaging. The development of phosphonate-based sensors for the detection of specific biomolecules is another potential avenue of exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
